

# Application Notes: Enantioselective Synthesis of (R)-1,2-Diphenylethanol

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## Compound of Interest

Compound Name: **1,2-Diphenylethanol**

Cat. No.: **B1347050**

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## Introduction

**(R)-1,2-Diphenylethanol**, also known as (R)-hydrobenzoin, is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active compounds. Its vicinal diol structure with a defined stereochemistry makes it a crucial precursor for chiral ligands and auxiliaries in asymmetric synthesis. The enantioselective synthesis of **(R)-1,2-Diphenylethanol** is therefore of significant interest to researchers in organic chemistry and drug development. This document outlines and compares key methodologies for its preparation, focusing on both biocatalytic and chemocatalytic approaches.

## Methodologies for Enantioselective Synthesis

The primary route to enantiomerically pure **1,2-diphenylethanol** involves the asymmetric reduction of prochiral diketones, such as benzil, or the kinetic resolution of racemic mixtures. Key strategies that have proven effective include:

- **Biocatalytic Reduction:** This "green chemistry" approach utilizes whole-cell microorganisms or isolated enzymes to catalyze the enantioselective reduction of a carbonyl group. Various strains of bacteria and fungi have been identified as effective biocatalysts for the synthesis of **(R)-1,2-Diphenylethanol**, offering high enantioselectivity and mild reaction conditions. For instance, *Lactobacillus paracasei* has been successfully employed for the asymmetric reduction of 1,2-diphenylethanone to **(R)-1,2-diphenylethanol** with excellent conversion and enantiomeric excess.<sup>[1]</sup> Other microorganisms like *Talaromyces flavus* and *Rhizopus oryzae*

have also shown pH-dependent selectivity in the reduction of benzil, yielding either (R)- or (S)-benzoin, which can be further reduced to the corresponding diol.[2][3]

- Asymmetric Transfer Hydrogenation (ATH): This chemocatalytic method involves the transfer of hydrogen from a hydrogen donor (e.g., formic acid, isopropanol) to the substrate, mediated by a chiral transition metal catalyst. Ruthenium complexes with chiral ligands, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), have demonstrated remarkable efficiency and enantioselectivity in the reduction of benzil to (R,R)-hydrobenzoin. [4] This method can proceed via a dynamic kinetic resolution, where a chirally labile benzoin intermediate is converted predominantly into one stereoisomer of the final product.[4]

## Data Presentation

The following table summarizes quantitative data for selected enantioselective synthesis methods of **(R)-1,2-Diphenylethanol**, allowing for a direct comparison of their efficacy.

Method	Catalyst/ Biocatalyst	Substrate	Yield (%)	Enantio- meric Excess (ee, %)	Key Condition- s	Referenc- e
Biocatalytic Reduction	Lactobacillus paracasei BD87E6	1,2-Diphenylethanone	98	>99	pH 6, 31 °C, 48 h, 134 rpm agitation	[1]
Asymmetric Transfer Hydrogenation	RuCl[(S,S)-Tsdpen) (η <sub>6</sub> -p-cymene)]	Benzil	quant.	>99	Formic acid/triethyl amine mixture, Substrate/Catalyst ratio: 1000-2000	[4]
Biocatalytic Reduction	Rhizopus oryzae	Benzil	-	>99	pH 6.5-8.5, 21 days	[2]

# Experimental Protocols

## Protocol 1: Biocatalytic Synthesis of (R)-1,2-Diphenylethanol using Lactobacillus paracasei

This protocol is based on the asymmetric reduction of 1,2-diphenylethanone using whole cells of *Lactobacillus paracasei*.<sup>[1]</sup>

### Materials:

- *Lactobacillus paracasei* BD87E6 cells
- 1,2-Diphenylethanone
- Appropriate buffer solution (e.g., phosphate buffer, pH 6)
- Orbital shaker incubator
- Centrifuge
- Ethyl acetate for extraction
- Anhydrous sodium sulfate
- Rotary evaporator
- HPLC with a chiral column for ee determination

### Procedure:

- Cultivation of Biocatalyst: Cultivate *Lactobacillus paracasei* BD87E6 in an appropriate growth medium until a sufficient cell density is reached. Harvest the cells by centrifugation and wash them with the reaction buffer.
- Bioreduction Reaction: In a sterile flask, suspend the harvested wet cells of *Lactobacillus paracasei* BD87E6 in the reaction buffer (pH 6).
- Add 1,2-diphenylethanone to the cell suspension.

- Incubate the reaction mixture in an orbital shaker at 31 °C with an agitation speed of 134 rpm for 48 hours.
- Work-up and Isolation: After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
- Extract the supernatant with ethyl acetate (3 x volume of the supernatant).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **(R)-1,2-diphenylethanol**.
- Purification and Analysis: Purify the crude product by column chromatography if necessary.
- Determine the enantiomeric excess (ee) of the purified product by HPLC using a suitable chiral stationary phase.

## Protocol 2: Asymmetric Transfer Hydrogenation of Benzil

This protocol describes the synthesis of (R,R)-hydrobenzoin via asymmetric transfer hydrogenation of benzil using a ruthenium catalyst.[\[4\]](#)

### Materials:

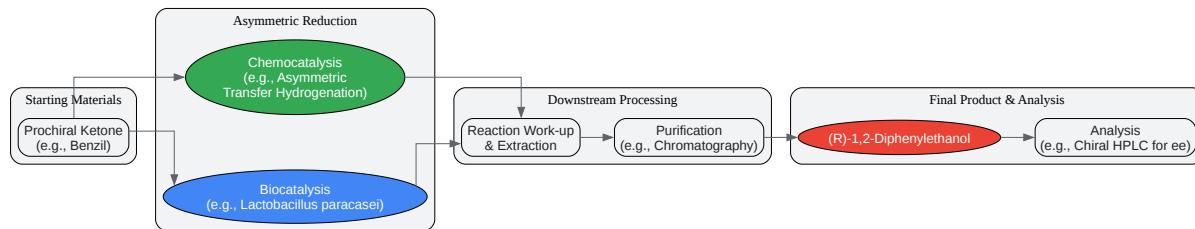
- Benzil
- RuCl[(S,S)-Tsdpen]( $\eta$ 6-p-cymene) catalyst
- Formic acid
- Triethylamine
- Anhydrous solvent (e.g., dichloromethane)
- Nitrogen or Argon atmosphere setup
- Standard glassware for organic synthesis

- Rotary evaporator
- NMR and HPLC with a chiral column for analysis

**Procedure:**

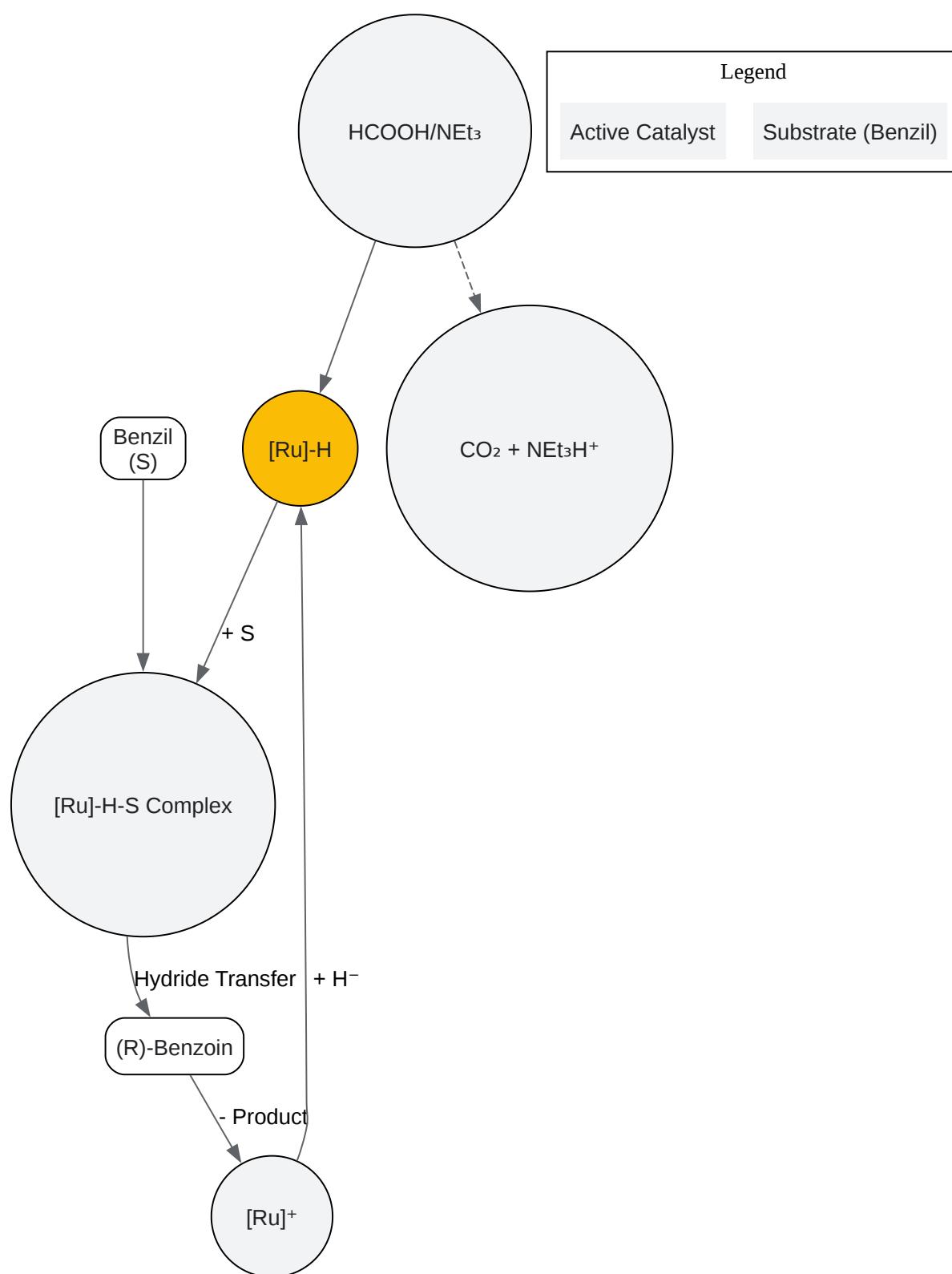
- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve benzil in the anhydrous solvent.
- Prepare a 5:2 mixture of formic acid and triethylamine.
- Catalyst Addition: Add the RuCl[(S,S)-Tsdpen](η<sub>6</sub>-p-cymene) catalyst to the reaction flask. The substrate-to-catalyst molar ratio should be between 1000 and 2000.
- Reaction Initiation: Add the formic acid/triethylamine mixture to the reaction flask.
- Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
- Work-up: Once the reaction is complete, quench the reaction by adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purification and Analysis: Purify the crude (R,R)-hydrobenzoin by recrystallization or column chromatography.
- Characterize the product by NMR and determine the diastereomeric and enantiomeric excess by HPLC using a chiral stationary phase.

## Visualizations



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Caption: General workflow for the enantioselective synthesis of **(R)-1,2-Diphenylethanol**.

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Caption: Simplified catalytic cycle for the asymmetric transfer hydrogenation of benzil.il.

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## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. lookchem.com [lookchem.com]
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